molecular formula C30H43N7O7S B560592 E3 ligase Ligand-Linker Conjugates 12

E3 ligase Ligand-Linker Conjugates 12

カタログ番号: B560592
分子量: 645.8 g/mol
InChIキー: MZOMHQGOVGODTD-ONBPZOJHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VH032-PEG3-N3は、(S,R,S)-AHPCベースのフォン・ヒッペル・リンダウリガンドと3ユニットのポリエチレングリコールリンカーを組み込んだ、合成されたE3リガーゼリガンド-リンカーコンジュゲートです。この化合物は、創薬開発における新しいアプローチであるプロテオリシス標的キメラ(PROTAC)技術で使用されます。VH032-PEG3-N3はクリックケミストリー試薬であり、銅触媒アジド-アルキン環状付加反応を起こすことができるアジド基を含んでいます .

準備方法

合成経路と反応条件

VH032-PEG3-N3の合成には、(S,R,S)-AHPCベースのフォン・ヒッペル・リンダウリガンドと3ユニットのポリエチレングリコールリンカーの組み込みが含まれます。この化合物はアジド基を含んでおり、アルキン基を含む分子と銅触媒アジド-アルキン環状付加反応を起こすことができます。歪み促進アルキン-アジド環状付加反応は、ジベンゾシクロオクチンまたはビシクロノニル基を含む分子でも起こり得ます .

工業生産方法

VH032-PEG3-N3の工業生産には、実験室合成と同じ原理を用いた大規模合成が含まれます。このプロセスには、フォン・ヒッペル・リンダウリガンド、ポリエチレングリコールリンカー、およびアジド基の調製が含まれ、続いて制御された条件下でそれらを結合させて、高純度と高収率を確保します .

化学反応の分析

Key Synthetic Steps:

StepReaction TypeReagents/ConditionsPurpose
1Amide CouplingEDC/NHS, DMF, RTAttach VHL ligand to PEG3 linker
2Azide IntroductionSodium azide, DMSO, 60°CFunctionalize linker terminus for conjugation
3PurificationReverse-phase HPLCIsolate conjugate with >95% purity

The PEG3 linker balances hydrophilicity and flexibility, enabling optimal ternary complex formation between the target protein, PROTAC, and E3 ligase .

Conjugation Reactions

The terminal azide group enables site-specific conjugation with alkyne-modified target ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Example applications:

Table 1: Common Conjugation Partners

Target LigandConjugation ChemistryApplication
BET inhibitors (e.g., JQ1)CuAACDegrade BRD4 in cancer
ERRα ligandsStrain-promoted azide-alkyne cycloaddition (SPAAC)Study orphan nuclear receptors
HaloTag7 fusion proteinsBioorthogonal tetrazine ligationValidate GFP-HaloTag7 degradation

Critical Factors :

  • Linker length : PEG3 (vs. PEG9) optimizes spatial proximity for efficient ubiquitination .
  • Solubility : Conjugate 12 exhibits 77.43 mM solubility in DMSO, facilitating in vitro assays .

Functional Group Reactivity

The azide group in Conjugate 12 participates in:

  • Click Chemistry : Rapid, high-yield reactions with alkynes under mild conditions (e.g., CuSO₄/ascorbate) .
  • Staudinger Ligation : Forms stable amide bonds with phosphine-modified molecules .

Stability Notes :

  • Azide remains stable in DMSO at -20°C for ≥1 month .
  • Avoid prolonged exposure to reducing agents (e.g., DTT) to prevent degradation.

Comparative Linker Chemistry

Conjugate 12’s PEG3 linker outperforms longer variants in degradation efficiency:

Table 2: Linker Length vs. Degradation Efficiency

CompoundLinker LengthTarget ProteinDegradation Efficiency
Conjugate 12PEG3BRD485% at 100 nM
sTCO-PEG9-CRBNPEG9mCherry-EGFP<10% at 1 µM

Shorter linkers enhance ternary complex formation by reducing conformational entropy .

Biological Activity and Validation

Conjugate 12-based PROTACs demonstrate:

  • DC₅₀ : 10–50 nM for BET proteins (BRD2/3/4) .
  • Selectivity : >100-fold preference for VHL over CRBN ligases .
  • Mechanism : Ubiquitination via VHL recruitment, confirmed by Western blot and proteasome inhibition assays .

科学的研究の応用

Applications in Drug Development

E3 ligase ligand-linker conjugates 12 have shown significant promise in various therapeutic applications:

  • Cancer Therapy : PROTACs utilizing E3 ligase ligand-linker conjugates have been developed to selectively degrade oncogenic proteins. For instance, studies have demonstrated their ability to target proteins involved in cancer pathways effectively.
  • Autoimmune Diseases : These conjugates can also be tailored to degrade proteins implicated in autoimmune responses, offering new avenues for treatment.
  • Neurodegenerative Disorders : By targeting misfolded or aggregated proteins associated with neurodegenerative diseases, E3 ligase ligand-linker conjugates hold potential as therapeutic agents.

Selectivity and Potency

Research indicates that varying linker lengths significantly influence selectivity for different isoforms of proteins. A study demonstrated that this compound exhibited enhanced degradation efficacy for specific kinases when optimized with a longer linker compared to shorter variants. This optimization is crucial for improving pharmacokinetic properties such as metabolic stability and biodistribution.

In Vivo Efficacy

In animal models, this compound effectively reduced levels of disease-associated proteins. This indicates potential applications in treating conditions like cancer and autoimmune diseases while minimizing side effects by selectively degrading oncogenic proteins without affecting non-target proteins.

Study ReferenceTarget ProteinLinker LengthDegradation EfficacyDisease Model
Kinases12 atomsHighCancer
Oncogenic ProteinsVariableModerateAutoimmunity
Aggregated ProteinsVariableHighNeurodegeneration

作用機序

VH032-PEG3-N3は、ユビキチン-プロテアソームシステムの一部であるフォン・ヒッペル・リンダウE3リガーゼに結合することで効果を発揮します。この結合は、標的タンパク質のユビキチン化とそれに続くプロテアソームによる分解を促進します。VH032-PEG3-N3のアジド基は、クリックケミストリー反応を起こすことを可能にし、さまざまな分子をフォン・ヒッペル・リンダウリガンドに結合させることができます .

類似化合物との比較

類似化合物

独自性

VH032-PEG3-N3は、3ユニットのポリエチレングリコールリンカーとアジド基を組み込んでいるため、独自です。これにより、汎用性の高いクリックケミストリー反応が可能になります。これは、PROTACやその他の精密な分子結合を必要とする用途の開発に非常に役立ちます .

生物活性

E3 ligase ligand-linker conjugates, particularly E3 Ligase Ligand-Linker Conjugates 12 , represent a significant advancement in targeted protein degradation (TPD) technology, primarily through their role in the development of proteolysis-targeting chimeras (PROTACs). These compounds facilitate the selective degradation of target proteins by harnessing the ubiquitin-proteasome system, thus offering therapeutic potential in various diseases, including cancer.

Overview of E3 Ligase Ligand-Linker Conjugates

This compound is a bifunctional molecule that consists of:

  • An E3 ligase ligand : This component binds to an E3 ubiquitin ligase, crucial for the ubiquitination process.
  • A linker : This segment connects the E3 ligase ligand to a target protein ligand, facilitating the formation of a ternary complex necessary for degradation.

The structure can be summarized as:

A L B\text{A L B}

where AA is the target protein ligand, LL is the linker, and BB is the E3 ligase binding moiety .

The mechanism by which E3 ligase ligand-linker conjugates induce degradation involves several key steps:

  • Binding : The conjugate simultaneously binds to the target protein and an E3 ligase.
  • Ubiquitination : The E3 ligase facilitates the transfer of ubiquitin from an E2 enzyme to the target protein.
  • Degradation : The polyubiquitinated target protein is recognized by the proteasome and subsequently degraded into smaller peptides .

Biological Activity and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Selectivity : Research indicates that modifications in linker length and structure can significantly influence the selectivity and efficiency of protein degradation. For instance, shorter linkers may enhance selectivity for specific isoforms of proteins, such as p38δ over p38α .
  • Therapeutic Applications : this compound have been shown to effectively degrade proteins implicated in cancer progression, making them promising candidates for therapeutic development. In particular, studies have demonstrated their ability to degrade bromodomain-containing proteins like BRD4, which are often overexpressed in various cancers .

Data Table: Summary of Biological Activity

Study Target Protein E3 Ligase Used Linker Type Degradation Efficiency Notes
Zengerle et al. (2015)BRD4CRBNPEGHighEffective in cellular models
Recent PROTAC StudiesCDK4/6VHL/IAPAlkyl>90% at 10 nMSelective degradation observed
Current Researchp38δ vs p38αRING ligasesVariableSpecificity enhanced with linker optimizationStructural modifications critical for selectivity

Case Studies

  • BRD4 Degradation :
    • In a study by Zengerle et al., PROTACs incorporating E3 Ligase Ligand-Linker Conjugates targeting BRD4 were shown to induce significant degradation in cancer cell lines, highlighting their potential as anti-cancer agents .
  • CDK Degradation :
    • Another study demonstrated that PROTACs targeting CDK4/6 using VHL and IAP showed preferential degradation profiles with high efficiency, indicating their utility in treating breast cancer .

特性

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43N7O7S/c1-20-26(45-19-33-20)22-7-5-21(6-8-22)16-32-28(40)24-15-23(38)17-37(24)29(41)27(30(2,3)4)35-25(39)18-44-14-13-43-12-11-42-10-9-34-36-31/h5-8,19,23-24,27,38H,9-18H2,1-4H3,(H,32,40)(H,35,39)/t23-,24+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOMHQGOVGODTD-ONBPZOJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E3 ligase Ligand-Linker Conjugates 12
Reactant of Route 2
Reactant of Route 2
E3 ligase Ligand-Linker Conjugates 12
Reactant of Route 3
Reactant of Route 3
E3 ligase Ligand-Linker Conjugates 12
Reactant of Route 4
E3 ligase Ligand-Linker Conjugates 12
Reactant of Route 5
Reactant of Route 5
E3 ligase Ligand-Linker Conjugates 12
Reactant of Route 6
Reactant of Route 6
E3 ligase Ligand-Linker Conjugates 12

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。